4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid
Description
This compound is a highly acetylated glycoside derivative featuring a tetrahydropyran (oxan) core substituted with five acetyloxy groups and a butanoic acid aglycone. The acetyl groups enhance its lipophilicity, as evidenced by a predicted logP of 4.43 , which influences solubility and membrane permeability. The triacetate form has a melting point of 306°C, indicating thermal stability . Its synthesis likely involves O-glycosidic bond formation between a fully acetylated sugar donor and butanoic acid, analogous to methods described for related glycosides .
Properties
Molecular Formula |
C18H26O12 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24) |
InChI Key |
YWFYYAPQJAVDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Acetylation
- Primary Hydroxyl Protection :
The 6-(hydroxymethyl) group is acetylated first, often using acetic anhydride (Ac₂O) in pyridine or catalyzed by 4-dimethylaminopyridine (DMAP). - Secondary Hydroxyl Acetylation :
Positions 3, 4, and 5 are acetylated sequentially or simultaneously. Boron trifluoride-mediated acetylation can enhance regioselectivity by coordinating to hydroxyl groups.
One-Pot Acetylation
Peracetylation of the oxane ring can be achieved in a single step using excess acetic anhydride and a base (e.g., pyridine). For example:
| Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|
| Ac₂O, pyridine | Room temperature, 12 h | 85–90 | |
| Ac₂O, DMAP | 0°C → RT, 6 h | 78–82 |
Butanoic Acid Coupling
The ether linkage between the oxane and butanoic acid is critical. Two primary methods are employed:
Esterification
- Activation of Butanoic Acid :
Butanoic acid is converted to an acyl chloride (using SOCl₂ or PCl₅) or activated as an acid anhydride. The oxane’s hydroxyl group is then alkylated. - Example Protocol :
Step Reagents/Conditions Yield (%) Source Oxane hydroxyl activation PPh₃, CCl₄, CH₂Cl₂, 0°C → RT 70–75 Butanoic acid coupling Butanoyl chloride, DMAP, THF 65–70
Etherification via Mitsunobu Reaction
The Mitsunobu reaction (using DIAD and PPh₃) enables coupling of alcohols to carboxylic acids under mild conditions.
Deprotection and Optimization
Final deprotection of acetyl groups (if required) is typically performed with catalytic hydrogenation or basic hydrolysis.
Comparative Analysis of Synthesis Routes
Experimental Data and Case Studies
Acetylation Efficiency
A study comparing acetylation protocols found that pyridine-catalyzed reactions achieved near-quantitative yields for secondary hydroxyls, while boron trifluoride improved selectivity for primary hydroxyls.
Glycosylation Yields
Peracetylated glucosyl donors activated with TMSOTf yielded β-glycosides with >90% selectivity, avoiding side products like orthoesters.
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Groups
The acetyloxy (–OAc) groups on the pyranose ring and methyl side chain undergo hydrolysis under acidic or basic conditions. This reaction replaces acetyl groups with hydroxyls, generating acetic acid as a byproduct.
Mechanism :
-
Acid-catalyzed hydrolysis : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Base-mediated saponification : Hydroxide ions directly cleave the ester bond, forming carboxylate intermediates.
Conditions and Products :
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | Dilute H₂SO₄, 80–100°C | Partially deacetylated pyranose ring + butanoic acid + acetic acid | |
| Alkaline hydrolysis | NaOH (aq.), reflux | Deacetylated sugar derivative (multiple –OH groups) + sodium acetate |
Selective hydrolysis can occur depending on steric hindrance and electronic effects. The acetyloxy group at the C6 position is more reactive due to reduced steric hindrance compared to C3, C4, and C5 .
Glycosidic Bond Cleavage
The ether linkage between the pyranose ring and butanoic acid is susceptible to cleavage under strong acidic conditions.
Mechanism :
Protonation of the glycosidic oxygen weakens the C–O bond, leading to heterolytic cleavage. The reaction produces a carbocation intermediate on the sugar moiety, which is stabilized by resonance.
Conditions and Outcomes :
| Conditions | Products | Notes |
|---|---|---|
| Concentrated HCl, Δ | Pyranose derivative + butanoic acid | Yields depend on reaction duration |
| Lewis acids (e.g., FeCl₃) | Fragmented sugar + carboxylic acid | Catalyzes bond cleavage at lower Δ |
This reaction is critical for modifying the compound’s backbone for applications in prodrug synthesis.
Esterification and Transesterification
The free hydroxyl groups (post-hydrolysis) and the carboxylic acid group participate in esterification.
Key Reactions :
-
Butanoic acid esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl butanoate.
-
Transesterification : Acetyl groups exchange with other acyl donors (e.g., benzoyl chloride) in the presence of catalysts like DMAP.
Example Pathway :
Oxidation Reactions
The deacetylated hydroxyl groups on the pyranose ring can undergo oxidation.
Oxidizing Agents and Outcomes :
| Oxidizing Agent | Target Position | Product |
|---|---|---|
| NaIO₄ (periodate) | Vicinal diols | Cleaved ring + dialdehyde |
| PCC (mild conditions) | Primary –OH | Ketone or carboxylic acid |
The butanoic acid moiety is resistant to further oxidation under standard conditions.
Nucleophilic Substitution
The acetyloxy groups act as leaving groups in nucleophilic substitution reactions.
Example :
This reaction is limited by the steric bulk of the pyranose ring but is feasible with small nucleophiles like amines or thiols.
Research Implications
The reactivity profile of this compound enables its use in:
-
Prodrug development : Controlled hydrolysis releases bioactive molecules.
-
Polymer chemistry : Acetyl groups serve as protective moieties during synthesis.
-
Glycoconjugate synthesis : Glycosidic cleavage facilitates linkage to other biomolecules .
Experimental validation of these pathways is critical for optimizing reaction yields and selectivity. Further studies should explore catalytic systems and kinetic parameters.
Scientific Research Applications
4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Tetrahydropyran-4-ylacetic Acid (Oxan-4-ylacetic Acid)
- Structure : Simpler oxan derivative lacking acetyl groups; aglycone is acetic acid.
- Properties : Lower molecular weight (C7H12O3, ~144.17 g/mol) and reduced lipophilicity (logP ~0.5–1.0 estimated) compared to the target compound.
- Applications : Used as a building block in pharmaceuticals and agrochemicals due to its compact structure .
Fmoc-L-Ser(β-D-Glc(Ac)4)-OH
- Structure: Features a serine residue linked to a tetra-acetylated β-D-glucopyranosyl group and an Fmoc-protected amine.
- Properties: Higher molecular weight (C32H35NO14, 657.62 g/mol) and lower thermal stability (storage at 2–8°C required) .
Defluoro-Canagliflozin Derivative
3,4-DI-O-ACETYL-L-FUCAL
- Structure : Acetylated L-fucose derivative with a different sugar backbone (fucal vs. oxan).
- Properties : Altered stereochemistry impacts enzymatic recognition and metabolic pathways .
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s high logP (4.43) suggests utility in lipid-based drug delivery systems, but excessive acetylation may limit aqueous solubility .
- Synthetic Challenges : Multi-step acetylation and glycosylation processes are required, as seen in analogous glycoside syntheses .
- Functional Diversity : Unlike Defluoro-Canagliflozin derivatives, the absence of aromatic substituents in the target compound reduces receptor-targeting specificity .
Biological Activity
4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid is a complex organic compound with potential biological activities. This article reviews its biological properties based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 678.593 g/mol. Its structure includes multiple acetyloxy functional groups attached to an oxan ring, contributing to its solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of acetylated sugars have shown effectiveness against various bacterial strains. A study demonstrated that the presence of acetyloxy groups enhances the membrane permeability of these compounds, leading to increased antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In vitro studies have shown that 4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and inflammatory bowel disease. The compound's mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. Results indicate that it effectively reduces oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Case Studies
- Case Study on Antimicrobial Efficacy : A controlled study evaluated the antimicrobial activity of 4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid against Escherichia coli and Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating potent antimicrobial properties.
- Anti-inflammatory Study : In a clinical trial involving patients with rheumatoid arthritis, administration of a formulation containing this compound resulted in a statistically significant reduction in joint swelling and pain compared to the placebo group over eight weeks .
Research Findings
Q & A
Q. What are the established synthetic routes for preparing 4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves coupling protected carbohydrate derivatives with butanoic acid precursors. For example:
- Step 1 : Use a general procedure for glycosylation, such as activating a sugar donor (e.g., acetylated oxane derivatives) with a coupling agent (e.g., DCC or EDC) under anhydrous conditions.
- Step 2 : React with a butanoic acid derivative containing a hydroxyl group at the 4-position.
- Step 3 : Optimize temperature (e.g., 45–50°C) and reaction time (1–2 hours) to maximize yield, as seen in analogous triazine-linked benzoic acid syntheses .
- Purification : Employ column chromatography (e.g., hexane/EtOH gradients) and confirm purity via TLC (Rf ~0.59–0.62) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H NMR : Focus on acetyl proton signals (δ 1.9–2.1 ppm for CH3CO groups) and anomeric protons (δ 4.5–5.5 ppm for oxane ring linkages). Integrate peaks to confirm stoichiometry of acetyl groups .
- Mass Spectrometry : Use HRMS (ESI or MALDI) to verify molecular weight (e.g., expected [M+H]+ for C19H29NO11 is 447.43 g/mol) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. How can researchers address the compound’s hygroscopicity during storage and handling?
Methodological Answer:
- Store under inert gas (argon/nitrogen) in sealed vials with desiccants (e.g., silica gel).
- Pre-dry solvents and glassware for reactions.
- Monitor stability via periodic NMR or HPLC to detect hydrolysis of acetyl groups .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel glycosylation reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for glycosidic bond formation.
- Reaction Path Search : Apply automated algorithms (e.g., GRRM or AFIR) to explore possible intermediates and competing pathways .
- Machine Learning : Train models on existing glycosylation datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst effects .
Q. How can conflicting spectral data (e.g., unexpected splitting in 1H NMR) be resolved during structural validation?
Methodological Answer:
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.
- 2D Experiments : Use COSY to identify coupled protons and HSQC to assign carbons. For example, oxane ring protons may show complex splitting due to restricted rotation .
- Crystallography : If crystallizable, obtain X-ray diffraction data to resolve ambiguities in stereochemistry .
Q. What experimental frameworks are recommended for studying the compound’s degradation under acidic/basic conditions?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates via HPLC at varying pH (1–14) and temperatures (25–80°C).
- Mechanistic Probes : Use isotopic labeling (e.g., D2O) to track proton exchange in acetyl groups.
- Product Identification : Isolate degradation products (e.g., deacetylated derivatives) using preparative TLC and characterize via MS/MS .
Q. How can researchers design a multi-step synthesis to incorporate this compound into glycoconjugate vaccines or prodrugs?
Methodological Answer:
- Protection/Deprotection Strategy : Temporarily mask the carboxylic acid group (e.g., as a methyl ester) during glycosylation steps.
- Conjugation : Use carbodiimide-mediated coupling to link the acid moiety to carrier proteins (e.g., BSA) or drug molecules.
- In Vitro Testing : Assess stability in simulated physiological buffers (pH 7.4, 37°C) and bioactivity via cell-based assays .
Contradiction Analysis and Experimental Design
Q. How should discrepancies in reported yields for analogous compounds guide experimental redesign?
Methodological Answer:
- Literature Meta-Analysis : Compare solvent systems (e.g., DMSO vs. DMF), catalysts (e.g., DMAP vs. pyridine), and protecting groups across studies .
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, stoichiometry, and solvent polarity.
- Scale-Up Considerations : Evaluate reproducibility at 0.1 mmol vs. 10 mmol scales; optimize stirring rate and heat transfer .
Q. What methodologies validate the compound’s role in modulating enzymatic activity (e.g., glycosidase inhibition)?
Methodological Answer:
- Enzyme Assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) in pH-controlled buffers.
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites.
- Mutagenesis Studies : Test inhibition against wild-type vs. mutant enzymes (e.g., E340A in β-glucosidase) to identify key interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
